Stearoyl-epsilon-CoA
Description
Structure
2D Structure
Properties
CAS No. |
73945-37-6 |
|---|---|
Molecular Formula |
C41H70N7O17P3S |
Molecular Weight |
1058.0 g/mol |
IUPAC Name |
S-[2-[3-[[2-hydroxy-4-[hydroxy-[hydroxy-[(4-hydroxy-5-imidazo[2,1-f]purin-3-yl-3-phosphonooxyoxolan-2-yl)methoxy]phosphoryl]oxyphosphoryl]oxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate |
InChI |
InChI=1S/C41H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(50)69-25-23-42-31(49)20-21-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-45-33-37-43-22-24-47(37)28-46-38(33)48/h22,24,28-30,34-36,40,51-52H,4-21,23,25-27H2,1-3H3,(H,42,49)(H,44,53)(H,57,58)(H,59,60)(H2,54,55,56) |
InChI Key |
QVYSJHMIKDJAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, stearoyl-(1,N(6))-etheno- stearoyl-(1,N(6))-etheno-CoA stearoyl-(1,N(6))-etheno-coenzyme A stearoyl-epsilon-CoA |
Origin of Product |
United States |
Stearoyl Coa Biosynthesis and Metabolic Intermediates
Endoplasmic Reticulum (ER) Stress Responses
The Endoplasmic Reticulum (ER) plays a critical role in protein folding, lipid synthesis, and calcium homeostasis. Cellular stress, including the accumulation of unfolded proteins or imbalances in lipid metabolism, can lead to ER stress. Stearoyl-CoA Desaturase 1 (SCD1) is intricately linked to the cellular response to ER stress.
Mitigation of ER Stress: SCD1 activity, by increasing the production of monounsaturated fatty acids (MUFAs), helps to maintain cellular homeostasis and can mitigate ER stress. High levels of saturated fatty acids (SFAs) can induce ER stress and lipotoxicity, which SCD1 desaturates into less harmful MUFAs atlasgeneticsoncology.orgresearchgate.netanimbiosci.orgdiabetesjournals.org. Studies have shown that inhibition of SCD1 leads to an accumulation of SFAs, thereby exacerbating ER stress and potentially triggering apoptosis researchgate.netmdpi.combiorxiv.orgbiorxiv.orgaacrjournals.org. Conversely, SCD1 activity promotes ER homeostasis and cytoprotection researchgate.netnih.govnih.gov.
ER Stress-Induced SCD1 Activation: ER stress itself can act as a signal to upregulate SCD1 expression and activity. The ER stress sensor IRE1 (inositol-requiring enzyme 1) is implicated in this process, promoting SCD1 transcriptional activation under ER stress conditions researchgate.netnih.govnih.gov. Furthermore, ER stress can activate the transcription factor SREBP1 (sterol regulatory element-binding protein 1), which in turn enhances the expression of SCD1 and other lipogenic genes researchgate.netnih.govnih.gov. This adaptive response aims to restore ER function by increasing MUFA synthesis.
Consequences of SCD1 Inhibition: When SCD1 activity is impaired, cells, particularly cancer stem cells and T cells, exhibit increased markers of ER stress, such as elevated levels of BiP (GRP78), CHOP, and spliced XBP1 (sXBP1) mdpi.combiorxiv.orgaacrjournals.org. This suggests that SCD1 is essential for maintaining ER function under stress, and its absence or inhibition can compromise cellular resilience.
Temperature Fluctuations
Cellular lipid metabolism, including the activity of SCD enzymes, is sensitive to ambient temperature. Organisms adapt their lipid composition to maintain membrane fluidity and function across a range of temperatures.
Cold Exposure: Exposure to cooler temperatures can induce specific gene expression programs related to lipid metabolism. In adipocytes, adaptation to cool temperatures (e.g., 31°C) leads to increased SCD1 expression and higher levels of monounsaturated lipids plos.org. This SCD1 activity is crucial for acquiring maximal oxygen consumption at these cooler temperatures plos.org. However, in brown adipose tissue (BAT), cold exposure has been associated with a decrease in SCD1 expression, potentially reducing total 16:1 acyl chain levels in phospholipids (B1166683) researchgate.net. Conversely, SCD1-deficient mice exhibit hypothermia and hypoglycemia when exposed to cold, indicating that SCD1 is important for maintaining thermoregulation and energy expenditure in cold environments nih.gov.
Heat Exposure: High ambient temperatures can affect SCD activity. In pigs, exposure to a high ambient temperature (31°C) resulted in lower stearoyl-CoA desaturase activity compared to pigs kept at 20°C, regardless of tissue type, except for hepatic activity nih.gov. In C. elegans, heat stress leads to a transcriptional downregulation of fatty acid desaturase enzymes, including those involved in stearoyl-CoA desaturation, suggesting a conserved response to elevated temperatures nih.gov.
Temperature-Dependent Regulation: The regulation of SCD expression by temperature can be complex and tissue-specific. For instance, in turkey satellite cells, SCD expression decreased with increasing temperatures during proliferation but increased with higher temperatures during differentiation researchgate.net. These findings highlight the dynamic interplay between temperature and SCD activity in adapting cellular lipid profiles.
Metal Ions and Xenobiotics
Metal ions and xenobiotics are external factors that can significantly influence the activity and expression of SCD enzymes.
Metal Ions
Metal ions, particularly transition metals, are essential cofactors for many enzymes, including SCD1.
Iron (Fe²⁺) as a Cofactor: Stearoyl-CoA desaturases are metalloenzymes that contain a diiron center critical for their catalytic activity nih.govuniprot.orgnih.govresearchgate.net. Free ferrous ions (Fe²⁺) are crucial for sustaining the activity of mammalian SCD1. Studies have demonstrated that exogenous Fe²⁺ can enhance SCD1 activity by being incorporated into its diiron center, thereby preventing the enzyme's inactivation during catalysis nih.govresearchgate.net. Other transition metal ions, such as ferric iron (Fe³⁺), have not shown a significant impact on SCD1 activity nih.gov. The binding of metal ions, specifically iron, is a key requirement for SCD1's oxidative desaturation reaction uniprot.orguniprot.orgrsc.org.
General Sensitivity: SCD1 gene expression is generally sensitive to the presence of metal ions researchgate.netpnas.org.
Table 1: Effect of Ferrous Ions (Fe²⁺) on Stearoyl-CoA Desaturase-1 (SCD1) Activity
| Condition | SCD1 Activity Effect | Reference |
| Presence of exogenous Fe²⁺ | Sustained/Enhanced activity; higher substrate conversion | nih.gov |
| Absence of Fe²⁺ (during catalysis) | Progressive loss of activity, leading to inactivation | nih.govresearchgate.net |
| Presence of other transition metal ions | No significant change in activity | nih.gov |
Xenobiotics
Xenobiotics, which are foreign chemical compounds, can also modulate SCD1 expression and activity through various signaling pathways.
PPARα Agonists: Peroxisome proliferator-activated receptor alpha (PPARα) agonists, a class of compounds often used in metabolic research, can increase the expression of SCD1. This induction is mediated through PPARα-dependent pathways and influences lipid synthesis mdpi.comnih.gov.
Other Xenobiotics: SCD1 expression is also reported to be sensitive to other xenobiotics, including phenolic compounds and alcohols researchgate.netpnas.org. Peroxisomal proliferators (PPs), a broad class of xenobiotics, can alter the expression of genes involved in lipid metabolism, including SCD1 nih.gov.
Xenobiotic Metabolism and Liver Disease: Alterations in hepatic xenobiotic metabolism are linked to metabolic-associated fatty liver disease (MAFLD). Certain drugs, like pioglitazone, can increase the expression of SCD1 as part of their effect on lipid synthesis pathways mdpi.com.
Stearoyl Coa Desaturase Scd System: Enzymology and Mechanism
Catalytic Mechanism of Stearoyl-CoA Desaturation
Diiron Center Chemistry and Electron Transfer
Stearoyl-CoA desaturase (SCD) is an iron-containing enzyme that operates within the endoplasmic reticulum membrane atlasgeneticsoncology.orgnih.govwikipedia.orgptbioch.edu.plresearchgate.netmdpi.comacs.orgthermofisher.comuniprot.organnualreviews.orguniprot.orgresearchgate.net. The catalytic core of SCD features a diiron center, coordinated by conserved histidine residues, which is essential for its enzymatic activity nih.govptbioch.edu.plannualreviews.orgresearchgate.netnih.govchemrxiv.orgacs.org. This diiron cluster is instrumental in activating molecular oxygen, which acts as the terminal electron acceptor in the desaturation reaction nih.govresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com.
| Component | Role in SCD Catalysis |
| Stearoyl-CoA Desaturase (SCD) | Catalyzes the desaturation of saturated fatty acyl-CoAs by introducing a cis double bond at the Δ9 position. Contains a diiron center. |
| NAD(P)H | Primary electron donor. |
| Cytochrome b5 Reductase | Receives electrons from NAD(P)H and transfers them to cytochrome b5. |
| Cytochrome b5 | Acts as an electron shuttle, accepting electrons from cytochrome b5 reductase and delivering them to the SCD enzyme. |
| Molecular Oxygen (O2) | Terminal electron acceptor, which is reduced to water (H2O) during the reaction. |
| Diiron Center | Active site of SCD, coordinated by histidine residues. Essential for activating molecular oxygen and facilitating hydrogen abstraction. nih.govptbioch.edu.plresearchgate.netchemrxiv.org |
Substrate Specificity and Product Profiles of SCD
SCD enzymes exhibit specificity towards certain saturated fatty acyl-CoA substrates, converting them into their corresponding monounsaturated fatty acid forms. These MUFAs are crucial for various cellular functions.
Preferred Substrates: Palmitoyl-CoA and Stearoyl-CoA
The Stearoyl-CoA Desaturase enzyme system primarily utilizes two saturated fatty acyl-CoAs as substrates: palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) nih.govwikipedia.orgptbioch.edu.pluniprot.orguniprot.orgmdpi.commdpi.compnas.orgnih.govresearchgate.netebi.ac.ukpnas.orgontosight.ai. These saturated fatty acids are either synthesized endogenously or obtained from dietary sources nih.govwikipedia.org. SCD catalyzes the regioselective insertion of a cis double bond at the Δ9 position of these substrates nih.govwikipedia.orgacs.orguniprot.orguniprot.orgmdpi.compnas.orgbiorxiv.orgmdpi.comrsc.orgplos.org.
| Preferred Substrate | Carbon Chain Length & Saturation | Common Name |
| Palmitoyl-CoA | C16:0 | Palmitic acid CoA |
| Stearoyl-CoA | C18:0 | Stearic acid CoA |
Primary Products: Palmitoleoyl-CoA and Oleoyl-CoA
| Substrate | Primary Product | Carbon Chain Length & Saturation | Common Name |
| Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA | C16:1 | Palmitoleic acid CoA |
| Stearoyl-CoA (18:0) | Oleoyl-CoA | C18:1 | Oleic acid CoA |
Compound Names Mentioned:
Stearoyl-CoA Desaturase (SCD)
Palmitoyl-CoA
Stearoyl-CoA
Palmitoleoyl-CoA
Oleoyl-CoA
Cytochrome b5 reductase
Cytochrome b5
Compound List
Stearoyl-CoA: A saturated fatty acyl-CoA molecule (C18:0-CoA), serving as the substrate for SCD enzymes.
Stearoyl-CoA Desaturase 1 (SCD1): An endoplasmic reticulum-associated enzyme that catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids.
This article has outlined the key regulatory mechanisms influencing Stearoyl-CoA metabolism and SCD activity, highlighting the roles of ER stress, temperature, metal ions, and xenobiotics. These factors collectively shape the cellular landscape of lipid desaturation, impacting a wide range of physiological processes.
Cellular and Physiological Roles of Stearoyl Coa and Scd Products
Roles in Immune Response and Inflammation
Regulation of Inflammatory Pathways (e.g., NF-κB)
Stearoyl-CoA desaturase activity and the resulting MUFA production significantly influence inflammatory pathways, particularly through the modulation of the NF-κB signaling cascade. Saturated fatty acids (SFAs), such as palmitate and stearate (B1226849), can act as endogenous ligands for Toll-like receptor 4 (TLR4), triggering NF-κB activation. This activation leads to the increased production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), contributing to chronic inflammation observed in metabolic disorders. ahajournals.orgfrontiersin.org
Conversely, SCD1-derived MUFAs, particularly oleate (B1233923), can exert anti-inflammatory effects. Studies have shown that oleate can protect endothelial cells from SFA-induced apoptosis and reduce NF-κB activation. mdpi.com Furthermore, loss of SCD1 in adipocytes has been demonstrated to attenuate adipocyte inflammation and its paracrine signaling to macrophages, leading to reduced TNF-α induction. ahajournals.orgahajournals.org Inhibition of SCD1 in macrophages has also been shown to reduce inflammatory mediator production, such as nitric oxide (NO) and TNF-α, particularly in response to stimuli like myelin. rupress.org
Table 1: Impact of SCD1 Modulation on Macrophage Inflammation
| Condition | TNF-α Induction in Macrophages | Macrophage Percentage | Reference |
| Wild Type (WT) adipocyte-conditioned medium (CM) + LPS | High | N/A | ahajournals.orgahajournals.org |
| SCD1-deficient CM + LPS | Attenuated | N/A | ahajournals.orgahajournals.org |
| SCD1-deficient CM + LPS + Oleate | Increased (partially restored) | N/A | ahajournals.orgahajournals.org |
| Macrophages treated with pf-latanoprost | High | 33.6% | tandfonline.com |
| Macrophages treated with pf-latanoprost + SCD1 inhibitor (MF-438) | Reduced | 13.5% | tandfonline.com |
Host-Pathogen Interactions and Lipidome Modulation
Pathogenic microorganisms frequently exploit the host's lipid metabolism to ensure their survival and replication, often by manipulating pathways involving Stearoyl-CoA and SCD. Pathogens can alter the host cell's lipidome by modulating the activity or expression of enzymes like SCD, thereby influencing membrane composition and providing essential nutrients. nih.govplos.org
For instance, bacteria such as Listeria monocytogenes and Mycobacterium fortuitum require sufficient expression of SCD for their growth. nih.gov Legionella pneumophila replication within host macrophages is significantly limited when unsaturated fatty acid production is impaired through SCD1 inhibition, and conversely, supplementation with oleate can restore replication. biorxiv.orgplos.org Viral infections also leverage SCD activity; classical swine fever virus (CSFV) utilizes SCD1-mediated lipid metabolism, with viral proteins recruiting SCD1 to replication sites, and CSFV infection activating pathways that upregulate SCD1 expression, promoting triglyceride and lipid droplet synthesis. asm.orgresearchgate.net Similarly, Epstein-Barr virus (EBV) upregulates SCD1 and fatty acid desaturase 2 (FADS2), which are crucial for the proliferation of infected B cells. biorxiv.orgplos.orgbiorxiv.org
Table 2: Impact of SCD1 Inhibition on Pathogen Replication
| Pathogen | Host Cell Type | Treatment Condition | Relative Replication | Reference |
| L. pneumophila | Macrophages | + Exogenous Lipids | High | plos.org |
| L. pneumophila | Macrophages | + Exogenous Lipids + SCD1 inhibitor (A395372) | Reduced | plos.org |
| L. pneumophila | Macrophages | + Exogenous Lipids + SCD1 inhibitor + Oleate | Restored | plos.org |
| Classical Swine Fever Virus | Porcine Kidney Cells | Control (untreated) | High | asm.orgresearchgate.net |
| Classical Swine Fever Virus | Porcine Kidney Cells | SCD1 Inhibitor treatment | Reduced | asm.orgresearchgate.net |
| Classical Swine Fever Virus | Porcine Kidney Cells | SCD1 Inhibitor treatment + Oleic/Palmitoleic acid supplementation | Reversed | asm.orgresearchgate.net |
Organ-Specific Functions and Systemic Regulation
Hepatic Lipid Metabolism and Liver Steatosis
In the liver, Stearoyl-CoA desaturase (SCD) is a critical regulator of de novo lipogenesis. It catalyzes the conversion of saturated fatty acids, primarily palmitoyl-CoA and stearoyl-CoA, into monounsaturated fatty acids (MUFAs) like palmitoleate (B1233929) and oleate. These MUFAs are subsequently esterified into triglycerides (TGs) and cholesterol esters (CEs), which are essential components for very-low-density lipoprotein (VLDL) assembly and secretion. ebi.ac.uknih.gov Overexpression or enhanced activity of SCD1 is strongly implicated in the development of hepatic steatosis and non-alcoholic fatty liver disease (NAFLD). Elevated SCD activity contributes to the excessive accumulation of hepatic lipids, promoting a pro-steatotic state. ebi.ac.uk
Adipose Tissue Development and Function
Stearoyl-CoA desaturase-1 (SCD1) plays a significant role in adipose tissue development and function. Its activity is linked to adipogenesis, the process of fat cell formation. nih.govwikipedia.orgptbioch.edu.pl Studies indicate that loss of SCD1 in adipose tissue can lead to improved insulin (B600854) sensitivity by enhancing insulin receptor signaling. mdpi.com Furthermore, SCD1 deficiency in adipocytes has been shown to attenuate adipose tissue inflammation. This is associated with reduced production of inflammatory mediators like TNF-α and altered paracrine signaling to surrounding cells, such as macrophages and endothelial cells. ahajournals.orgahajournals.org Adipose-specific deletion of SCD1 has also been linked to an upregulation of the glucose transporter GLUT1 in adipose tissue, accompanied by decreased adiponectin and increased TNF-α production. nih.gov
Table 3: Effects of Adipose-Specific SCD1 Deletion on Adipose Tissue Markers
| Mouse Model (SCD1 Status) | Adipose Tissue TNF-α Expression | Adiponectin mRNA Expression | Plasma Adiponectin | GLUT1 Expression | Reference |
| Adipose-specific KO (AKO) | Increased | Significantly Reduced | Reduced | Upregulated | nih.gov |
| Lox Control (WT) | Lower | Normal | Normal | Normal | nih.gov |
| Global KO (GKO) | N/A | Higher | Higher | N/A | nih.gov |
Brain Lipid Homeostasis and Neurological Function
Within the brain, Stearoyl-CoA desaturase (SCD) enzymes are involved in lipid metabolism, contributing to the synthesis of essential fatty acids for neuronal function and the maintenance of myelin sheaths. mdpi.comwikipedia.org Alterations in SCD activity can impact brain lipid homeostasis and have implications for neurological health. For instance, SCD1 has been implicated in the function of brain phagocytic cells, such as microglia and macrophages. Inhibition of SCD1 can modulate the inflammatory status of these cells, potentially influencing neuroinflammatory processes and remyelination in conditions like multiple sclerosis. rupress.org
Cardiovascular Physiology and Disease Mechanisms
Stearoyl-CoA desaturase (SCD) plays a multifaceted role in cardiovascular physiology and disease. The MUFAs produced by SCD are important for maintaining cell membrane fluidity and can mitigate the toxicity associated with SFAs. mdpi.comptbioch.edu.pl Epidemiological studies have revealed a positive correlation between the plasma fatty acid desaturation index, reflecting SCD activity, and cardiovascular disease mortality. mdpi.comptbioch.edu.pl
SCD1's involvement in atherosclerosis is complex; while its deficiency can protect against atherosclerosis in certain hyperlipidemic conditions, it can also promote it in others. mdpi.com Inhibition of SCD1 has been shown to exacerbate atherosclerosis in some models. nih.gov In endothelial cells, SCD-derived oleic acid offers protection against SFA-induced apoptosis and inflammation. mdpi.com In the heart, SCD1 influences cardiac metabolism, with its deficiency leading to reduced fatty acid oxidation and increased glucose oxidation, potentially altering substrate preference during conditions like heart failure. ptbioch.edu.pl
Table 4: Effects of SCD1 Inhibition on Macrophage Lipid Composition and Inflammatory Response
| Parameter | Control (SCD1 present) | SCD1 Inhibition (ASO treatment) | Reference |
| SCD1 mRNA in Macrophages | High | ↓ >90% | nih.gov |
| SCD1 Protein in Macrophages | High | ↓ >50% | nih.gov |
| Phospholipid 16:1/16:0 Ratio | Higher | Lower | nih.gov |
| Phospholipid Linoleic Acid (18:2, n-6) | Lower | Higher | nih.gov |
| Neutral Lipid 18:1/18:0 Ratio | Higher | Lower | nih.gov |
| TLR4-driven Proinflammatory Gene Expression | Lower | Augmented | nih.gov |
List of Compounds Mentioned:
Stearoyl-CoA (Octadecanoyl-CoA)
Palmitoyl-CoA
Oleoyl-CoA
Palmitic acid
Stearic acid
Oleic acid
Palmitoleic acid
Monounsaturated fatty acids (MUFAs)
Saturated fatty acids (SFAs)
Triglycerides (TG)
Cholesterol esters (CE)
Lipid droplets (LDs)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1 beta (IL-1β)
Monocyte chemoattractant protein-1 (MCP-1)
Nitric oxide (NO)
Interferon-gamma (IFN-γ)
Lipopolysaccharide (LPS)
Acetyl-CoA carboxylase (ACC)
Fatty acid synthase (FASN)
Stearoyl-CoA desaturase (SCD)
Stearoyl-CoA desaturase 1 (SCD1)
Stearoyl-CoA desaturase 5 (SCD5)
Fatty acid desaturase 2 (FADS2)
Sterol regulatory element-binding protein 1 (SREBP-1)
Peroxisome proliferator-activated receptor-alpha (PPAR-α)
Toll-like receptor 4 (TLR4)
Nuclear factor-kappa B (NF-κB)
Adenosine monophosphate-activated protein kinase (AMPK)
Very-low-density lipoprotein (VLDL)
Apolipoprotein A-I (ApoA-I)
ATP-binding cassette transporter A1 (Abca1)
Protein Kinase C delta (PKCδ)
Insulin receptor
Wingless-related integration site (WNT) ligands
Classical swine fever virus (CSFV)
Foot-and-mouth disease virus (FMDV)
Epstein-Barr virus (EBV)
Hepatitis C virus (HCV)
Listeria monocytogenes
Mycobacterium fortuitum
Toxoplasma gondii
Legionella pneumophila
Mycobacterium tuberculosis
Dendritic cells (DCs)
Macrophages
Microglia
Endothelial cells
Adipocytes
Hepatocytes
Lymphoblastoid cell lines (LCLs)
Myelin
It appears that the specific chemical compound "Stearoyl-epsilon-coa" is not widely documented in scientific literature concerning its roles in reproductive biology or skin biology. However, research has identified "stearoyl-(1,N6)-etheno coenzyme A" (also referred to as this compound) and its interaction with acetyl coenzyme A carboxylase researchgate.net. This interaction was studied using fluorescence spectroscopy, where the fluorescence emission of this compound was partially quenched by acetyl coenzyme A carboxylase. Data analysis provided insights into the dissociation constant (KD) and the stoichiometry of their interaction researchgate.net.
Further searches indicate that "this compound" with CAS number 73945-37-6 is listed as a product available for purchase, alongside other acyl-CoA compounds ikekule.com. However, the detailed physiological roles of this specific compound in ovarian follicular development or sebaceous gland function are not elaborated upon in the provided search results.
Given the limited information directly pertaining to "this compound" within the specified biological contexts, a detailed article structured around its specific roles in reproductive biology and skin biology cannot be generated based on the available scientific literature.
Compound List:
this compound
Stearoyl-(1,N6)-etheno coenzyme A
Acetyl coenzyme A
3-Hydroxypropionyl-CoA
Dodecenoyl-CoA
Acetoacetyl-CoA
(S)-3-Hydroxyhexanoyl-CoA
ortho-Succinylbenzoyl-CoA
PDCoA
3-Ketohexanoyl-CoA
Crotonoyl-CoA
3-Hydroxybutyryl-CoA
Methylmalonyl-CoA
Lactyl-CoA
(2E)-Hexenoyl-CoA
2-Bromooctanoyl-CoA
Lys-CoA-tat
NAD-cation
Involvement in Pathophysiological Processes
Metabolic Disorders and Syndromes
The role of Stearoyl-CoA and its desaturation is central to the development of several interconnected metabolic disorders. The enzyme SCD1, which utilizes Stearoyl-CoA as a primary substrate, has been identified as a critical control point in hepatic lipogenesis and lipid oxidation. nih.gov Overexpression or heightened activity of SCD1 is associated with obesity, insulin (B600854) resistance, and hypertriglyceridemia. medchemexpress.com
Research has firmly established a link between SCD1 activity and the development of obesity. capes.gov.brnih.gov Animal models have been instrumental in elucidating this relationship. Mice with a genetic deficiency in SCD1 (SCD1-deficient mice) exhibit increased energy expenditure, reduced body fat, and a notable resistance to obesity induced by a high-fat diet. nih.govresearchgate.net These mice are leaner than their wild-type counterparts and are protected from significant weight gain and fat accumulation even when consuming a calorie-dense diet. nih.govnih.gov
The mechanism behind this resistance involves a shift in metabolic processes. SCD1 deficiency appears to promote an increase in fatty acid oxidation and a decrease in lipid synthesis, directly countering the effects of a high-fat diet. nih.gov Studies comparing obesity-prone (C57BL/6) and obesity-resistant (FVB) mouse strains have shown that a high-fat diet significantly increases hepatic SCD1 gene expression (over twofold) in the obesity-prone mice, a change not observed in the resistant strain. nih.gov This suggests that an individual's susceptibility to diet-induced obesity may be linked to the regulation of the SCD1 gene. nih.gov Furthermore, SCD1 deficiency has been shown to lower body weight and adiposity in various mouse models of obesity, including those resistant to the hormone leptin. researchgate.net
| Mouse Model | Condition | Key Finding | Source |
|---|---|---|---|
| SCD1-deficient mice | Standard | Increased energy expenditure, reduced body adiposity. | nih.gov |
| SCD1-deficient mice | High-Fat Diet | Resistant to diet-induced obesity and liver steatosis. | nih.gov |
| Leptin-resistant (Ay/a) mice | SCD1 Deletion | Lowered body weight and adiposity. | researchgate.net |
| Obesity-prone (C57BL/6) | High-Fat Diet (8 weeks) | >2-fold increase in hepatic SCD1 gene expression. | nih.gov |
| Obesity-resistant (FVB) | High-Fat Diet (8 weeks) | No significant change in SCD1 expression. | nih.gov |
The metabolism of Stearoyl-CoA is intricately linked to insulin sensitivity. capes.gov.brnih.gov Elevated levels of certain lipid metabolites, such as diacylglycerols (DAG) and ceramides (B1148491), which can be influenced by SCD1 activity, are thought to be a causal link between tissue lipid accumulation and insulin resistance. nih.govresearchgate.net These lipids can impair the insulin signaling cascade, reducing the ability of tissues like the liver and skeletal muscle to respond to insulin. nih.gov
Studies in mice with a disrupted SCD1 gene demonstrate increased insulin sensitivity. nih.govnih.gov This improved sensitivity is observed even in the context of obesity models where insulin resistance is a typical feature. researchgate.net For instance, introducing SCD1 deficiency into leptin-resistant obese mice improved glucose tolerance and insulin sensitivity. researchgate.net
Human studies further support this connection. In morbidly obese individuals, SCD1 protein levels in subcutaneous adipose tissue were found to be increased in patients with higher insulin resistance. nih.gov Conversely, a study on newly diagnosed type 2 diabetes mellitus (T2DM) patients found that both the gene and protein expression of SCD1 were significantly lower in their subcutaneous adipose tissue compared to non-diabetic individuals. nih.govnih.gov Specifically, SCD1 mRNA was fivefold lower and protein expression was twofold lower in the T2DM patients. nih.govnih.gov These findings highlight a complex, tissue-specific relationship between SCD1 expression and the pathogenesis of insulin resistance and T2DM. nih.govnih.gov
| Study Population | Tissue/Metric | Key Finding | Source |
|---|---|---|---|
| SCD1-deficient mice | Whole body | Increased insulin sensitivity compared to wild-type controls. | nih.govnih.gov |
| Morbidly obese patients | Subcutaneous Adipose Tissue | SCD1 protein levels were increased in patients with higher insulin resistance. | nih.gov |
| Morbidly obese patients | Visceral Adipose Tissue | SCD1 protein levels were decreased in patients with higher insulin resistance. | nih.gov |
| Newly diagnosed T2DM patients | Subcutaneous Adipose Tissue | SCD1 mRNA expression was 5-fold lower vs. controls. | nih.govnih.gov |
| Newly diagnosed T2DM patients | Subcutaneous Adipose Tissue | SCD1 protein expression was 2-fold lower vs. controls. | nih.govnih.gov |
Nonalcoholic Fatty Liver Disease (NAFLD), recently redefined as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is characterized by the accumulation of excess fat in the liver. nih.govnih.govmdpi.com The enzyme SCD1 is a key determinant in the triglyceride biosynthesis pathway, which is central to the development of hepatic steatosis. nih.govnih.gov It provides the monounsaturated fatty acids necessary for the synthesis and storage of triglycerides in hepatocytes. nih.govnih.gov
High fructose (B13574) consumption, a known risk factor for NAFLD/MASLD, promotes hepatic lipogenesis, and experimental models show that SCD1 plays a crucial role in this process. nih.gov Studies involving SCD1 gene knockout in rodents have demonstrated that its absence protects against the development of diet-induced hepatic steatosis. nih.govnih.gov In humans with NAFLD, hepatic SCD1 activity is significantly increased. diabetesjournals.org Research has shown a direct positive correlation between the liver fat percentage and the hepatic SCD1 activity index (r = 0.70). diabetesjournals.org This increased SCD1 activity is also positively related to the concentration of diacylglycerols (r = 0.71), lipid molecules known to contribute to hepatic insulin resistance. diabetesjournals.org These findings underscore the pivotal role of Stearoyl-CoA desaturation in the pathogenesis of MASLD. nih.govnih.govdiabetesjournals.org
Hypertriglyceridemia, the condition of having high levels of triglycerides in the blood, is strongly associated with the activity of SCD. nih.gov The products of SCD, oleate (B1233923) and palmitoleate (B1233929), are major components of triglycerides. nih.govnih.gov The ratio of oleate (18:1) to stearate (B1226849) (18:0) in plasma lipids, known as the "desaturation index," serves as an in vivo measure of SCD activity. nih.gov
Studies in both mice and humans have revealed a powerful relationship between this index and plasma triglyceride levels. nih.gov In a mouse model of hyperlipidemia, a four-fold increase in hepatic SCD activity was associated with a twofold increase in plasma triglycerides. nih.gov In human subjects with a wide range of triglyceride levels, the desaturation index accounted for one-third of the variance in these levels. nih.gov A twofold increase in the desaturation index was associated with a four-fold increase in plasma triglycerides, indicating that many factors influencing triglyceride levels may converge on the regulation of SCD activity. nih.gov Furthermore, SCD1 deficiency has been shown to protect against hypertriglyceridemia induced by the activation of the liver X receptor (LXR), a key regulator of lipid metabolism. nih.gov
Oncogenesis and Cancer Progression
Beyond metabolic syndromes, the metabolism of Stearoyl-CoA has been identified as a critical component in the development and progression of various cancers. Malignant cells reprogram their metabolic processes to support rapid proliferation and survival, a phenomenon that includes a marked increase in lipid synthesis. nih.govmdpi.com
A hallmark of many cancer cells is increased de novo fatty acid synthesis, a process in which SCD1 is a key rate-limiting enzyme. nih.govnih.gov Cancer cells require a steady supply of lipids to build new cellular membranes, store energy, and generate signaling molecules. nih.gov SCD1 facilitates this by converting saturated fatty acids like stearate into monounsaturated fatty acids (MUFAs), particularly oleate. nih.gov
Elevated levels of SCD1 and an increased ratio of MUFAs to saturated fatty acids are observed in numerous human cancers, including prostate, lung, ovarian, and endometrial cancers. nih.govoncotarget.comijbs.comresearchgate.net In human prostate cancer tissue, for example, the desaturation indexes (16:1/16:0 and 18:1/18:0) and the expression of SCD1 at both the mRNA and protein levels are significantly increased compared to normal prostate tissue. nih.gov This heightened lipogenic activity is not merely a byproduct of malignant transformation but an active contributor to it. Inhibition of SCD1, either through genetic knockdown or pharmacological inhibitors, has been shown to reduce the proliferation of cancer cells, impair tumor growth in xenograft models, and induce apoptosis. nih.govoncotarget.commdpi.com This suggests that targeting the desaturation of Stearoyl-CoA is a promising therapeutic strategy for a variety of cancers. nih.govnih.govoncotarget.com
| Cancer Type | Observation | Effect of SCD1 Inhibition/Knockdown | Source |
|---|---|---|---|
| Prostate Cancer | Increased SCD1 expression and MUFA/SFA ratio vs. normal tissue. | Impaired lipid synthesis, decreased proliferation, abrogated tumor growth in mice. | nih.gov |
| Endometrial Cancer | SCD1 identified as a potential therapeutic target. | Significantly repressed cell growth and induced apoptosis. | oncotarget.com |
| Lung Cancer | SCD1 expression in cancer-associated fibroblasts (CAFs) linked to poor survival. | Reduced tumor growth. | ijbs.com |
| Ovarian Cancer | Elevated SCD1 expression in cancer tissues and cells vs. normal. | Reduced proliferation of cancer cells and induced apoptotic cell death. | researchgate.net |
| Colon Cancer | SCD1 inhibition tested as a therapeutic strategy. | Delayed tumor growth by interrupting stearate to oleate conversion. | mdpi.com |
Impact on Tumor Growth and Apoptosis
The activity of Stearoyl-CoA Desaturase 1 (SCD1) is essential for the growth and survival of various tumors. In glioblastoma stem-like cells (GSCs), SCD1 activation is a crucial adaptive response to endoplasmic reticulum (ER) stress, promoting cell protection and tumor initiation. nih.govaginganddisease.org Pharmacological targeting of SCD1 in these cells leads to an accumulation of saturated fatty acids, which in turn exacerbates ER stress and triggers programmed cell death, or apoptosis. nih.govaginganddisease.org This approach has shown significant therapeutic outcomes in animal models. nih.gov
Similarly, in human lung adenocarcinoma cells, stable knockdown of the SCD1 gene decreases the ratio of monounsaturated to saturated fatty acids, inhibiting cell proliferation and anchorage-independent growth while increasing the rate of apoptosis. figshare.com The reduction of SCD1 expression in these cancer cells significantly delayed tumor formation and reduced the growth rate of tumor xenografts in mice. figshare.com This suggests that SCD1 activity is a key determinant of cell proliferation and survival in certain cancers. figshare.com In ovarian cancer, SCD1 is highly expressed and its inhibition can induce both apoptosis and another form of cell death called ferroptosis by increasing lipid oxidation. core.ac.uk
Contribution to Drug Resistance (e.g., Sorafenib)
The stearoyl-CoA pathway has been implicated in the development of resistance to cancer therapies. In hepatocellular carcinoma (HCC), the suppression of SCD1 has been shown to reduce resistance to the multi-kinase inhibitor sorafenib (B1663141). nih.govneurorgs.net SCD1-mediated ER stress plays a critical role in regulating liver tumor-initiating cells and their sensitivity to sorafenib. neurorgs.net Research indicates that sorafenib's anticancer activity is partly based on its ability to inhibit SCD1 expression and the synthesis of monounsaturated fatty acids. clevelandclinic.org This disruption in lipogenesis triggers cancer cell death. clevelandclinic.org Therefore, targeting SCD1, either alone or in combination with drugs like sorafenib, presents a novel strategy to overcome drug resistance in liver cancer. neurorgs.net Dysregulation of SCD has also been noted to impede the effectiveness of sorafenib in acute myeloid leukemia (AML) cells. researchgate.net
Cancer Stem Cell Metabolism
Cancer stem cells (CSCs), a subpopulation of cells within a tumor, are thought to drive tumor growth, metastasis, and recurrence. These cells exhibit a distinct metabolic phenotype, often characterized by high levels of unsaturated fatty acids. ncn.gov.plaesnet.org The enzyme SCD1 is a crucial regulator of CSC survival and progression in many malignancies. frontiersin.org
In glioblastoma stem cells (GSCs), SCD1 is required for tumor growth, and its silencing reduces cell viability. frontiersin.org Likewise, in lung cancer, SCD1 is a key factor for the propagation of cancer-initiating cells, which often grow as spheroids. bio-rad.com Inhibition of SCD1 impairs the formation of these spheroids and selectively induces apoptosis in CSCs positive for the stemness marker ALDH1A1. frontiersin.orgbio-rad.com This enzymatic activity is also vital for maintaining stemness in liver CSCs. ncn.gov.pl The reliance of CSCs on fatty acid desaturation represents a significant vulnerability that can be exploited for therapeutic intervention across various cancers, including lung, ovarian, breast, and prostate cancer. frontiersin.org
Neurodegenerative Conditions
Dysregulation of lipid metabolism, including the stearoyl-CoA pathway, is a prominent feature in several neurodegenerative diseases. The brain's high lipid content makes it particularly susceptible to alterations in fatty acid composition.
α-Synuclein Neurotoxicity (Parkinson's Disease)
In Parkinson's disease (PD), the pathological aggregation of the protein α-synuclein is a key event. Lipidomic profiling in models of PD has revealed that α-synuclein dyshomeostasis leads to an increase in oleic acid, the product of SCD activity. researchgate.net This increase in monounsaturated fatty acids appears to enhance α-synuclein toxicity. researchgate.net
Conversely, suppressing the activity of SCD has been shown to be protective in various PD models. researchgate.net Genetic or pharmacological inhibition of SCD can ameliorate toxicity in neurons overexpressing α-synuclein and prevent dopaminergic degeneration in a C. elegans model of the disease. researchgate.net Furthermore, inhibiting SCD can reverse the formation of α-synuclein inclusions in human neural cells caused by excess oleic acid. researchgate.net These findings pinpoint monounsaturated fatty acid metabolism as a pivotal process in α-synuclein-induced neurotoxicity, suggesting that SCD is a novel therapeutic target for Parkinson's disease. researchgate.net
Alzheimer's Disease Pathology
Evidence from genetic and epidemiological studies points to defects in lipid metabolism as a core element in the pathogenesis of Alzheimer's disease (AD). Studies have found that levels of monounsaturated fatty acids are markedly increased in the brain tissue of AD patients. This increase is accompanied by enhanced expression of the SCD enzyme in multiple brain regions, including the mid-frontal cortex, temporal cortex, and hippocampus.
The ratio of monounsaturated to saturated fatty acids, known as the desaturation index, shows a strong negative correlation with cognitive measures in AD patients. In mouse models of AD, central inhibition of SCD has been shown to improve brain structure and function, normalizing brain fatty acid composition and rescuing learning and memory deficits. These findings reveal a previously unrecognized role for the lipogenic enzyme SCD in AD pathology and suggest that selective inhibition of SCD in the brain could be a therapeutic strategy.
Temporal Lobe Epilepsy
Temporal lobe epilepsy (TLE) is the most common form of focal epilepsy in adults, and emerging evidence suggests a role for lipid metabolism in its pathology. nih.gov Recent studies have identified abnormal lipid accumulation in the epileptic foci of both TLE patients and animal models. figshare.comresearchgate.net
Specifically, a subpopulation of microglia in patients with drug-resistant TLE has been found to exhibit elevated expression of SCD1. researchgate.net In mouse models of epilepsy, both pharmacological inhibition and genetic knockout of SCD1 were shown to alleviate seizure symptoms. researchgate.net The proposed mechanism involves SCD1-high microglia producing high levels of lysophosphatidylcholine (B164491) (LPC), which is then converted to lysophosphatidic acid (LPA). LPA, in turn, promotes neuronal hyperactivity. researchgate.net Other research has also noted an increase in SCD expression in tissue from TLE patients, correlating with electrical activity. ncn.gov.pl These findings unveil a previously unknown role for SCD1 and lipid metabolism reprogramming in the pathology of epilepsy, providing potential new therapeutic targets for drug-resistant TLE. researchgate.net
Other Disease Contexts
Atherosclerosis Mechanisms
Stearoyl-CoA desaturase (SCD), the enzyme that converts saturated fatty acids like stearoyl-CoA into monounsaturated fatty acids (MUFAs), plays a complex and sometimes contradictory role in the development of atherosclerosis. The balance between saturated and monounsaturated fatty acids, which is regulated by SCD, is crucial in several mechanisms underlying this disease.
Deficiency of SCD1, an isoform of the enzyme, has been shown to promote the development of atherosclerosis. researchgate.net This can occur through the modification of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) composition in the liver. Specifically, SCD1 ablation leads to a decrease in the content of apolipoprotein A-I (ApoA-I), apolipoprotein A-II (ApoA-II), MUFAs, and cholesterol, while increasing the proportion of saturated fatty acids (SFAs), a combination that contributes to the atherosclerotic process. researchgate.net Furthermore, the absence of SCD1 can stimulate the calcification of smooth muscle cells by inducing endoplasmic reticulum (ER) stress. researchgate.net In endothelial cells, the inhibition of SCD1 activity has been observed to stimulate the secretion of proinflammatory cytokines and induce apoptosis, both of which are key events in the formation of atherosclerotic plaques. researchgate.net
Conversely, some studies indicate a protective role for SCD1 deficiency in specific contexts, such as protecting against apnea-induced atherosclerosis. researchgate.net Clinical data have also shown a positive correlation between the rates of stearoyl-CoA Δ-9 desaturation in the blood and cardiovascular disease and mortality, suggesting that higher SCD activity might be detrimental. researchgate.net
The role of SCD in cholesterol metabolism is also central to its impact on atherosclerosis. SCD provides the preferred MUFA substrates for the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for esterifying cholesterol into cholesteryl esters for storage. plos.org It has been demonstrated that loss of SCD-1 activity in mouse liver reduces cholesterol esterification. nih.gov Furthermore, SCD-1 deficiency has been shown to increase the activity of the ATP-binding cassette transporter A1 (ABCA1), a key transporter involved in cholesterol efflux from cells, which is a critical step in reverse cholesterol transport and protection against atherosclerosis. nih.gov
Inflammation Pathways
The involvement of stearoyl-CoA and its desaturation by SCD is deeply intertwined with inflammatory pathways, particularly through the balance of saturated and monounsaturated fatty acids. Saturated fatty acids (SFAs) are widely recognized as potent proinflammatory factors in a variety of cell types, including macrophages, which are central to the inflammatory processes in atherosclerosis. mdpi.com SFAs can directly stimulate inflammatory processes or be metabolized into proinflammatory lipid intermediates like ceramides and diacylglycerols. mdpi.com
Stearoyl-CoA desaturase plays a critical role in mitigating this SFA-induced inflammation by converting SFAs into MUFAs. For instance, SCD activity in the heart can detoxify SFA excesses by producing MUFAs, which helps to eliminate ER stress and promote the survival of cardiomyocytes. researchgate.net
The nuclear factor-κB (NF-κB) pathway, a primary regulator of inflammatory responses, is significantly influenced by the balance of saturated and unsaturated fatty acids. ahajournals.org Studies have shown that saturated fatty acids like palmitate can activate the NF-κB pathway in macrophages, leading to the expression and secretion of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). ahajournals.org Pharmacological inhibition of the NF-κB pathway can suppress these inflammatory changes. ahajournals.org
Research on macrophages has revealed that the deficiency of SCD isoforms can significantly disrupt the inflammatory response. Deletion of the Scd2 gene in macrophages leads to the dysregulation of numerous inflammation-associated genes. nih.gov In naive macrophages, this deficiency resulted in the upregulation of some pro-inflammatory genes like Il6 and Tnf, while others, such as Il1b, were downregulated, indicating a complex regulatory role. nih.gov This dysregulation of the macrophage inflammatory response to infection may provide insight into how these immune cells contribute to age-related diseases characterized by low-grade inflammation, a state sometimes referred to as "inflammaging". nih.gov
Advanced Research Methodologies and Techniques
In Vitro and In Vivo Model Systems
A variety of model systems are instrumental in dissecting the function and regulation of stearoyl-CoA metabolism. These models allow for controlled investigations into the biochemical and physiological consequences of altering SCD activity and the levels of its substrate, stearoyl-CoA, and product, oleoyl-CoA.
Mammalian Cell Culture Models
Mammalian cell cultures provide a versatile and controlled environment to study the cellular and molecular aspects of stearoyl-CoA metabolism. Specific cell types are chosen based on their relevance to the metabolic processes under investigation.
Preadipocytes and Adipocytes: These cells are crucial for studying lipid storage and the formation of adipose tissue. nih.govpromocell.comzen-bio.com Preadipocytes can be differentiated into mature adipocytes, providing a model to investigate how stearoyl-CoA metabolism influences adipogenesis and lipid droplet formation. nih.govzen-bio.com
Hepatocytes: As the liver is a central hub for lipid metabolism, hepatocytes are invaluable for studying the role of stearoyl-CoA in hepatic de novo lipogenesis, triglyceride synthesis, and secretion. wjgnet.com Studies using hepatocyte cell lines have demonstrated that inhibiting SCD can increase fatty acid oxidation and reduce steatosis. wjgnet.com
Neurons: Emerging research highlights the importance of lipid metabolism in neuronal function and neurodegenerative diseases. biologists.com Neuronal cell cultures are used to investigate the neuroprotective effects of modulating stearoyl-CoA desaturase activity. biologists.com
Granulosa Cells: These cells are essential for ovarian follicle development and steroidogenesis. nih.govresearchgate.net Studies in goose granulosa cells have shown that SCD plays a role in lipid droplet dynamics and that its expression is linked to follicular development. nih.govresearchgate.netmdpi.com
Genetically Engineered Mouse Models
Genetically engineered mouse models, particularly those with targeted disruptions or overexpression of the SCD genes, have been pivotal in understanding the in vivo consequences of altered stearoyl-CoA metabolism. nih.govnih.gov
SCD-deficient mice: Mice lacking a functional SCD1 gene (SCD1-/-) exhibit a range of metabolic phenotypes, including reduced adiposity, increased insulin (B600854) sensitivity, and resistance to diet-induced obesity. nih.govpnas.org These models have been instrumental in revealing the physiological importance of de novo oleate (B1233923) synthesis. nih.gov However, SCD1 deficiency can also lead to chronic dermal inflammation and increased atherosclerosis in hyperlipidemic mouse models. ahajournals.org Different SCD isoforms have distinct roles, as demonstrated by SCD2-deficient mice which show defects in skin barrier function and bone development. nih.govpnas.org
Transgenic models: Mice overexpressing specific genes related to lipid metabolism, such as acyl-CoA synthetase 1 (ACS1) in the heart, serve as models for conditions like lipotoxic cardiomyopathy. jci.org Other transgenic models, including those for Huntington's disease and sickle cell disease, have revealed alterations in lipid metabolism associated with these conditions. mdpi.complos.orgnih.gov Computational models are also used to analyze lipoprotein profiles in various transgenic mouse models to understand lipid fluxes. plos.org
Table 1: Key Findings from Genetically Engineered Mouse Models
| Model | Key Genetic Alteration | Primary Phenotype Related to Stearoyl-CoA Metabolism | Reference |
|---|---|---|---|
| SCD1 Knockout (SCD1-/-) | Targeted disruption of the SCD1 gene | Reduced body adiposity, increased insulin sensitivity, resistance to diet-induced obesity. nih.govpnas.org | nih.govpnas.org |
| SCD1-deficient Ldlr-deficient | SCD1 and LDL receptor double knockout | Increased inflammation and atherosclerosis despite an antiatherogenic metabolic profile. ahajournals.org | ahajournals.org |
| SCD2 Knockout (SCD2KO) | Targeted disruption of the SCD2 gene | Defective skin barrier function, altered bone development. nih.govpnas.org | nih.govpnas.org |
| Cardiac-specific ACS1 Overexpression | Overexpression of Acyl-CoA Synthetase 1 in the heart | Cardiac myocyte triglyceride accumulation and cardiomyopathy. jci.org | jci.org |
Lower Organism Models
The genetic tractability and shorter lifespans of lower organisms make them powerful tools for high-throughput screening and for studying conserved metabolic pathways.
C. elegans (Nematode): This simple organism has been used to demonstrate the neuroprotective effect of stearoyl-CoA desaturase inhibition in models of neurodegenerative diseases. biologists.com Studies in C. elegans have also identified regulators of fat storage by screening for suppressors of the low-fat phenotype in SCD-deficient worms. plos.orgplos.org
Yeast (Saccharomyces cerevisiae): Yeast has been a fundamental model for elucidating the basic mechanisms of fatty acid desaturation, as the core enzymatic function is conserved. nih.gov
Drosophila (Fruit fly): The fruit fly homolog of mammalian SCD1, Desat1, has been shown to affect adiposity and fatty acid saturation. biologists.com Knockdown of Desat1 in the fat body leads to reduced lipogenesis and exacerbates metabolic dysfunction on high-sugar diets. biologists.com
Avian Models
Goose: Geese are a valuable model for studying lipid metabolism, particularly in the context of fatty liver formation and follicular development. jst.go.jpmdpi.com Research on goose granulosa cells has provided insights into the role of SCD and lipid droplets in ovarian function. nih.govresearchgate.netresearchgate.net Fasting and refeeding studies in geese have been used to investigate transcriptional changes in the liver related to lipid metabolism. jst.go.jp
Molecular Biology and Genetic Manipulation Techniques
A range of molecular biology techniques are employed to investigate the regulation of the genes involved in stearoyl-CoA metabolism, most notably the SCD genes.
Gene Expression Analysis
Analyzing the expression levels of SCD and other related genes provides crucial information about the regulatory networks governing stearoyl-CoA metabolism.
Quantitative PCR (qPCR): This technique is widely used to quantify the mRNA levels of specific genes, such as SCD isoforms, in various tissues and cell types under different experimental conditions. For instance, qPCR has been used to measure changes in SCD1 expression in the liver of SCD1-deficient mice and in response to dietary manipulations. pnas.org
RNA Sequencing (RNA-Seq): RNA-Seq offers a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by alterations in stearoyl-CoA metabolism. biorxiv.org It has been used to analyze differential gene expression in the livers of geese under different feeding regimens and in T cells from SCD1-deficient mice. jst.go.jpbiorxiv.org
Northern Blot: This classic technique is used to detect and quantify specific RNA molecules. It has been used to confirm the absence of SCD1 transcripts in knockout mice and to study the developmental expression of SCD isoforms in mouse liver. pnas.orgjax.org
In Situ Hybridization: This method allows for the localization of specific mRNA transcripts within a tissue, providing spatial information about gene expression.
Gene Knockdown/Knockout (e.g., CRISPR, siRNA, shRNA)
Genetic modification techniques are pivotal in understanding the in-vivo and in-vitro functions of genes related to Stearoyl-CoA metabolism. These methods allow for the targeted reduction or complete elimination of gene expression, enabling researchers to observe the resulting physiological and biochemical changes.
CRISPR/Cas9: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has been effectively used to create SCD1 knockouts in various cell types. For instance, in goat mammary epithelial cells, CRISPR/Cas9-mediated knockout of the SCD1 gene was achieved through both non-homologous end-joining (NHEJ) and homology-directed repair (HDR) pathways. This resulted in a significant decrease in triacylglycerol and cholesterol content, as well as a reduced desaturase index. nih.govacs.org The successful knockout of SCD1 in these cells also led to decreased expression of other genes involved in de novo fatty acid synthesis, such as SREBF1 and FASN, and fatty acid transporters FABP3 and FABP4. nih.govacs.org These findings underscore the utility of CRISPR/Cas9 in creating precise genetic models to study the functional roles of SCD1. nih.govacs.org
siRNA and shRNA: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are powerful tools for transiently silencing gene expression, a process known as gene knockdown. idtdna.com In the context of Stearoyl-CoA research, siRNAs targeting SCD1 have been used in human cancer cell lines like U2OS, SW480, and HCT116. plos.org Transfection with these siRNAs effectively suppressed both SCD1 mRNA and protein expression, leading to an abolition of de novo monounsaturated fatty acid synthesis. plos.org Similarly, in buffalo mammary epithelial cells, siRNA-mediated knockdown of the SCD gene resulted in a significant decrease in its mRNA abundance, with one siRNA achieving up to a 92% reduction. mdpi.com This technique is valuable for studying the short-term effects of reduced gene expression and can be delivered using viral vectors for controlled and inducible expression. idtdna.commdpi.com
| Technique | Mechanism | Permanence | Key Findings in Stearoyl-CoA Research | References |
| CRISPR/Cas9 | Permanent gene knockout by introducing double-strand breaks in DNA, leading to mutations or insertions/deletions. | Permanent | Successful SCD1 knockout in goat mammary cells led to decreased triacylglycerol, cholesterol, and expression of other lipogenic genes. | nih.govacs.org |
| siRNA | Transient gene knockdown by targeting mRNA for degradation. | Temporary | Suppressed SCD1 expression and activity in human cancer cells, inhibiting monounsaturated fatty acid synthesis. | plos.org |
| shRNA | Transient gene knockdown via cellular processing into siRNA. | Temporary | Can be delivered via viral vectors for controlled expression. | idtdna.com |
Overexpression Studies
In contrast to knockdown or knockout studies, overexpression studies involve increasing the expression of a specific gene to observe its effects. This approach helps to determine the functional consequences of elevated gene activity.
Lentiviral transduction is a common method for achieving stable overexpression. In one study, SCD1 was overexpressed in bone marrow-mesenchymal stem cells (BM-MSCs), which resulted in enhanced osteogenesis. researchgate.net This was evidenced by significantly higher alkaline phosphatase (ALP) activity and osteocalcin (B1147995) levels in the SCD1-overexpressing cells compared to controls. researchgate.net Similarly, in buffalo mammary epithelial cells, overexpression of the SCD gene led to changes in the mRNA abundance of genes involved in de novo milk fat synthesis, such as ACACA and FASN, and an increase in intracellular triglyceride content. mdpi.comresearchgate.net In goose granulosa cells, SCD overexpression was found to induce cell proliferation and increase the levels of total cholesterol, progesterone, and estrogen. mdpi.com These studies demonstrate that increasing SCD1 expression can have significant and varied impacts on cellular processes like differentiation and lipid synthesis. mdpi.comresearchgate.netresearchgate.netmdpi.com
Promoter Activity Assays
Promoter activity assays are crucial for understanding the transcriptional regulation of genes like SCD1. These assays typically involve linking the promoter region of the gene of interest to a reporter gene, such as luciferase. The activity of the reporter then serves as a proxy for the activity of the native promoter under different conditions.
In bovine mammary epithelial cells, a luciferase-based reporter assay was used to monitor the transcriptional activity of the SCD1 promoter. nih.govresearchgate.net This study found that insulin induced a 2.0 to 2.5-fold increase in SCD1 promoter activity, an effect that was inhibited by oleic acid and serum components. nih.govresearchgate.net Further investigations into the human SCD promoter in keratinocytes identified a critical region for promoter activity and pinpointed the CCAAT box as a crucial cis-element for transcriptional activation. portlandpress.com These assays also revealed that the human SCD promoter is responsive to fatty acids, with oleate and linoleate (B1235992) decreasing transcription and stearate (B1226849) increasing it. portlandpress.com Such studies provide detailed insights into the molecular mechanisms that control the expression of the SCD gene in response to various stimuli. nih.govresearchgate.netportlandpress.com
Biochemical and Enzymatic Activity Assays
Directly measuring the activity of enzymes involved in Stearoyl-CoA metabolism is fundamental to understanding their function. These assays provide quantitative data on the rate of enzymatic reactions and the factors that influence them.
Stearoyl-CoA Desaturase Activity Measurement
The activity of Stearoyl-CoA Desaturase (SCD) is most commonly determined by measuring the conversion of its substrate to its product. A widely used method involves calculating the ratio of the product to the substrate, often referred to as the desaturation index. acs.org For example, the ratio of oleic acid (18:1) to stearic acid (18:0) is a common index for SCD1 activity. diabetesjournals.org This can be measured in various tissues and in plasma. acs.orgdiabetesjournals.org
More direct and sophisticated methods have also been developed. One such method uses liquid chromatography-mass spectrometry (LC/MS) to measure the conversion of deuterium-labeled stearate to oleate in cultured cells, such as HepG2 cells. nih.gov This provides a medium-throughput assay for screening potential SCD1 inhibitors. nih.gov Another approach involves using radiolabeled substrates, such as [1-14C]stearoyl CoA, and then separating the reaction products by thin-layer chromatography to quantify the amount of oleate formed. nih.gov In some experimental setups, the activity of SCD can be reconstituted by combining the enzyme with other necessary components of the desaturase system, like cytochrome b5 and cytochrome b5 reductase, in the presence of NADH. nih.govtmc.edu
| Method | Principle | Application | References |
| Desaturation Index | Ratio of product (e.g., oleic acid) to substrate (e.g., stearic acid). | Estimation of SCD activity in tissues and plasma. | acs.orgdiabetesjournals.org |
| LC/MS-based Assay | Measures conversion of labeled substrate (e.g., deuterium-labeled stearate) to product. | Medium-throughput screening of SCD inhibitors in cell-based assays. | nih.gov |
| Radiolabeled Substrate Assay | Quantifies the formation of radiolabeled product (e.g., [14C]oleate) from a radiolabeled substrate. | Direct measurement of enzyme activity in microsomal preparations. | plos.orgnih.gov |
| Reconstituted Enzyme System | Measures product formation in a system with purified SCD, cytochrome b5, cytochrome b5 reductase, and NADH. | Studying the kinetics and mechanism of the purified enzyme. | nih.govtmc.edu |
Enzyme Kinetic Analysis
Enzyme kinetic analysis provides a deeper understanding of the catalytic mechanism of SCD. Studies have shown that the desaturation reaction catalyzed by SCD involves the removal of hydrogen atoms, starting at the C-9 position of the fatty acyl-CoA substrate. nih.gov A kinetic isotope effect study supported the hypothesis that the rate-limiting step is the hydrogen atom abstraction at C9. acs.org
Kinetic studies have also revealed that mammalian SCD1 can become progressively inactivated during catalysis, losing its activity after approximately nine turnovers due to the loss of an iron ion from its diiron center. tmc.edu The presence of free ferrous ions can help sustain the enzymatic activity. tmc.edu Detailed kinetic models are also being developed to simulate the dynamics of enzymes involved in fatty acid synthesis, which can help in identifying potential drug targets. portlandpress.com
Advanced Lipidomics and Metabolomics Profiling
Lipidomics and metabolomics are powerful "omics" technologies that allow for the comprehensive analysis of lipids and metabolites in a biological sample. bevital.no These approaches provide a global view of the metabolic state and can reveal novel insights into the effects of altered Stearoyl-CoA metabolism.
These profiling techniques often employ advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). bevital.no In the context of Stearoyl-CoA research, lipidomics has been used to study the effects of high-fat diets, revealing changes in circulating triglyceride profiles and providing indicators of SCD activity. metabolomicsworkbench.org For example, lipidomics analysis of plasma from rats on a high-fat diet showed decreased SCD activity. metabolomicsworkbench.org In another study, lipidomics profiling of a goose granulosa cell model helped to identify a pattern of lipid droplets associated with follicle development that was linked to SCD activity. nih.gov Metabolomics can also measure other metabolic indicators, such as glycerol (B35011) and 3-hydroxybutyrate, providing a broader picture of the metabolic consequences of altered SCD function. metabolomicsworkbench.org These comprehensive profiling methods are invaluable for identifying biomarkers and understanding the systemic effects of changes in Stearoyl-CoA metabolism. bevital.nocam.ac.uk
Structural Biology Techniques for SCD and Related Protein Complexes
Understanding the function of enzymes like Stearoyl-CoA Desaturase (SCD) at a molecular level requires detailed three-dimensional structural information.
X-ray crystallography is a primary technique used to determine the high-resolution, three-dimensional atomic structure of proteins and other biological macromolecules. nih.gov It has been instrumental in elucidating the architecture of Stearoyl-CoA Desaturase (SCD), the enzyme that converts stearoyl-CoA to oleoyl-CoA. nih.govnih.govwikipedia.org
In 2015, the crystal structure of mouse SCD1 (mSCD1) bound to its substrate, stearoyl-CoA, was solved at 2.6 Å resolution. nih.govnih.gov This breakthrough revealed a novel protein fold consisting of four transmembrane helices and a cytosolic domain. nih.govnih.gov Crucially, the structure showed the acyl chain of the bound stearoyl-CoA enclosed within a long, narrow, and sharply kinked tunnel inside the cytosolic domain. nih.gov The specific geometry of this tunnel provides a clear structural basis for the enzyme's regioselectivity (acting at the C9 and C10 positions) and its stereospecificity (forming a cis-double bond). nih.govnih.gov
The structure also identified the di-iron center, coordinated by a unique spatial arrangement of nine conserved histidine residues, which is essential for activating molecular oxygen during the desaturation reaction. nih.gov The co-crystal structure of human SCD1 with stearoyl-CoA, solved at 3.25 Å, further confirmed these key features, including the determinants of substrate binding and the catalytic center. rcsb.org These crystallographic studies provide an atomic-level blueprint that is invaluable for understanding the enzyme's catalytic mechanism. nih.govrcsb.org
Table 4: Crystallographic Data for Mammalian Stearoyl-CoA Desaturase 1 (SCD1)
| Protein | PDB ID | Resolution (Å) | Ligand | Key Structural Insights | Reference |
|---|---|---|---|---|---|
| Mouse SCD1 | 4Z0F | 2.6 | Stearoyl-CoA | Novel fold, substrate-binding tunnel explaining regioselectivity, di-metal center coordinated by 9 histidines. | nih.govnih.gov |
| Human SCD1 | 4ZYO | 3.25 | Stearoyl-CoA | Defines the dimetal catalytic center and reveals determinants of substrate binding. | rcsb.org |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has become an indispensable tool for determining the high-resolution structures of complex biological macromolecules in their near-native states. While a high-resolution Cryo-EM structure specifically for Stearoyl-CoA Desaturase (SCD) is not yet predominant, the technique has been successfully applied to related and interacting proteins, providing significant insights.
For instance, Cryo-EM was used to solve the structure of human Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an enzyme that utilizes acyl-CoAs like oleoyl-CoA (the product of SCD) and to a lesser extent, stearoyl-CoA. biorxiv.org The structure revealed how the enzyme accommodates its lipid substrates within transmembrane and cytosolic tunnels, guiding them to the catalytic site. biorxiv.org Similarly, the Cryo-EM structure of the six-transmembrane epithelial antigen of the prostate 2 (STEAP2), a metalloreductase that shares functional similarities with desaturases, was determined to a resolution of 3.2 Å. elifesciences.org
Complementing Cryo-EM, X-ray crystallography has been pivotal in revealing the architecture of SCD. The crystal structure of mouse SCD1 bound to its substrate, Stearoyl-CoA, was solved at 2.6 Å resolution. nih.gov This landmark study revealed a novel fold with four transmembrane helices and a cytosolic domain containing the di-iron catalytic center. nih.gov The structure detailed a 24 Å-long substrate-binding tunnel, whose specific geometry enforces the precise positioning of the C9 and C10 carbons of stearoyl-CoA, explaining the enzyme's strict regioselectivity and stereospecificity in creating a cis-double bond. nih.gov The crystal structure of human SCD1 was also solved at 3.25 Å, confirming the dimetal catalytic center and the substrate-binding determinants. nih.gov These structural models are fundamental for understanding enzyme function and for the rational design of pharmacological inhibitors. nih.gov
| Structural Study | Technique | Resolution | Key Findings |
| Mouse SCD1 with Stearoyl-CoA | X-ray Crystallography | 2.6 Å | Revealed a four-transmembrane helix structure, a 24 Å substrate tunnel, and the basis for regio- and stereospecificity. nih.gov |
| Human SCD1 with Stearoyl-CoA | X-ray Crystallography | 3.25 Å | Defined the dimetal catalytic center and substrate binding mechanism; provided a framework for inhibitor design. nih.gov |
| Human ACAT1 | Cryo-EM | 3.0-3.3 Å | Elucidated cytosolic and transmembrane tunnels for acyl-CoA and cholesterol entry. biorxiv.org |
| Human STEAP2 | Cryo-EM | 3.2 Å | Provided a high-resolution model of a related metalloreductase, aiding in the comparative structural analysis of membrane-bound enzymes. elifesciences.org |
Mass Spectrometry for Protein Quaternary Structure and Interactions
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules, and it has been extensively applied to study SCD and its activity. MS-based assays have been developed for high-throughput screening (HTS) of SCD1 inhibitors. researchgate.net One such assay uses deuterium-labeled stearoyl-CoA as a substrate and rat liver microsomes as the enzyme source, allowing for the measurement of product formation without interference from endogenous lipids. researchgate.netnih.gov
In proteomics, MS is used for the large-scale identification of proteins. For example, the human SCD isoform, SCD5, which is highly expressed in the brain and pancreas, was identified through large-scale mass spectrometry analysis. creative-biostructure.comuniprot.org MS-based lipidomics has also been crucial in understanding the downstream effects of SCD activity. In cells with low SCD expression, MS analysis of phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911) revealed expected reductions in the ratios of oleate to stearate and palmitoleate (B1233929) to palmitate. nih.gov This demonstrates the direct impact of SCD on the cellular lipid profile. nih.gov Furthermore, MS coupled with liquid chromatography (LC/MS) is used to quantify the conversion of stearate to oleate in cellular assays, providing a direct measure of SCD1 enzyme activity and its inhibition by potential drug candidates. nih.gov
Cross-linking Mass Spectrometry (XL-MS)
Cross-linking mass spectrometry (XL-MS) is a specialized technique used to study protein-protein interactions and the quaternary structure of protein complexes. In this method, proteins in their native environment are treated with chemical cross-linking reagents that form covalent bonds between amino acid residues that are in close proximity. Subsequent digestion of the protein and MS analysis of the resulting cross-linked peptides provides distance constraints that can be used to model the protein's three-dimensional structure and interactions.
This technique was instrumental in characterizing the oligomeric state of human Stearoyl-CoA Desaturase 2 (hSCD2). nih.gov The study demonstrated that hSCD2 exists as an oligomer in intact cells. The use of cross-linking improved the stability and enzymatic activity of the desaturase, suggesting that its oligomeric form is functionally important. nih.gov This finding is significant as the quaternary structure of enzymes can play a critical role in their regulation and function. The GeneCards database also notes that the SCD protein may self-associate to form homodimers. genecards.org XL-MS provides a direct method to probe such interactions within a cellular context. researchgate.net
Ion Mobility Spectrometry (IM)
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, allowing for more detailed characterization of complex biological mixtures. bohrium.com
IMS-MS has emerged as a valuable tool in lipidomics, the large-scale study of lipids. Given that Stearoyl-CoA and its metabolic products are key components of the lipidome, IMS is particularly relevant. The technique can be used to characterize alterations in the cellular lipidome that occur in response to changes in SCD activity. bohrium.com For example, IMS-MS has been applied to analyze breast cancer tissues, which have been shown to contain high levels of phosphatidylcholine (36:1) and elevated SCD1 expression. acs.org The ability of IMS to separate lipid isomers—molecules with the same mass but different structures—is a key advantage in accurately identifying and quantifying the specific lipid species affected by SCD activity. This detailed lipid fingerprinting provides deeper insights into the metabolic consequences of SCD function in health and disease. dntb.gov.ua
Systems Biology and Computational Approaches
Flux Balance Analysis (FBA) and Metabolic Modeling
Flux Balance Analysis (FBA) is a computational method used to predict metabolic fluxes through a genome-scale metabolic network. wikipedia.org It operates on the principle of mass balance under a steady-state assumption, optimizing for a specific cellular objective, such as biomass production. wikipedia.orgub.ac.id FBA is widely used to simulate cellular metabolism and identify metabolic engineering targets to improve the production of valuable chemicals. nih.govnih.gov
In the context of Stearoyl-CoA, FBA models are used to understand the flow of carbon through fatty acid synthesis pathways. As Stearoyl-CoA is a precursor to many other lipids, its synthesis and consumption are critical nodes in metabolic networks. biorxiv.org FBA can predict how genetic modifications, such as gene knockouts or over-expressions, will affect the flux towards Stearoyl-CoA and its derivatives. nih.gov For example, FBA frameworks like Redirector have been used to identify enzyme targets for optimizing fatty acid production in E. coli, discovering both known and novel pathways that influence the availability of precursors like acetyl-CoA and malonyl-CoA, which are essential for Stearoyl-CoA synthesis. nih.gov Models have also been used to predict how up-regulation of SCD could impact lipid profiles. biorxiv.org These computational models provide a powerful platform for designing cell factories and understanding the metabolic trade-offs involved in lipid metabolism. researchgate.netnih.gov
Bioinformatics for Gene and Pathway Analysis
Bioinformatics provides the tools to analyze vast datasets of genetic and molecular information, offering crucial insights into the roles of genes and pathways. The study of the SCD gene has greatly benefited from these approaches. Bioinformatics analyses have been used to identify SCD1 as a potential prognostic marker in various cancers, including soft tissue sarcomas and gastric cancer. nih.govplos.org By analyzing gene expression data from patient tumors, researchers found that higher SCD1 expression correlates with poorer survival rates. plos.org
Gene set enrichment analysis and pathway analysis have further revealed the biological processes involving SCD. In gastric cancer cells, SCD1 was found to be involved in pathways related to DNA replication and the cell cycle. nih.gov In macrophages, RNA sequencing and subsequent bioinformatics analysis showed that loss of Scd2 perturbs fatty acid metabolism pathways and dysregulates the expression of numerous genes involved in the inflammatory response. asm.org
Furthermore, bioinformatics is used for comparative genomics and molecular evolution studies. Analysis of SCD gene sequences from various species, such as protozoan parasites and buffalo, helps in understanding the enzyme's conserved features, such as iron-binding active sites and transmembrane domains, and its functional evolution. nih.govmdpi.com Such analyses can identify species-specific characteristics, potentially highlighting SCD as a drug target in parasites. nih.gov
| Bioinformatics Application | Organism/Context | Key Findings |
| Prognostic Marker Identification | Soft Tissue Sarcoma | The gene combination of MIF and SCD1 was identified as an effective prognostic marker. plos.org |
| Pathway Analysis | Gastric Cancer | SCD1 was implicated in promoting tumor growth and was linked to DNA replication and cell cycle pathways. nih.gov |
| Transcriptome Analysis | Macrophages | Deletion of Scd2 led to the dysregulation of 14 out of 20 key macrophage activation marker genes. asm.org |
| Molecular Target Analysis | Protozoan Parasites | SCD genes in parasites showed high GC content and conserved iron-binding motifs, suggesting potential as a drug target. nih.gov |
| Gene Characterization | Buffalo | The buffalo SCD gene was sequenced, and its expression was found to be highest in the mammary gland during lactation, promoting milk fat synthesis. mdpi.com |
Machine Learning for Protein Function Prediction
The prediction of protein function is a critical challenge in the post-genomic era, where sequence data is abundant but functional annotation lags significantly. For proteins interacting with lipid metabolites like Stearoyl-CoA, understanding their function is key to unraveling complex metabolic networks and their roles in disease. Machine learning (ML) offers a powerful set of tools to predict protein function by identifying complex patterns in large biological datasets. These models can integrate diverse data types, including genomic sequences, expression profiles, and protein structure information, to infer the roles of uncharacterized proteins involved in fatty acid metabolism.
Recent research has demonstrated the utility of ML in the context of metabolic pathways involving Stearoyl-CoA. For instance, ML algorithms are employed to build prognostic models in oncology by analyzing the expression of genes related to fatty acid metabolism. mdpi.comdovepress.com These studies identify key genes and the proteins they encode, which are crucial for tumor metabolism and progression, thereby predicting their functional importance in a pathological context.
One approach involves using ML to create prognostic signatures based on the expression levels of genes involved in both glycolysis and fatty acid metabolism. nih.gov By employing multiple ML algorithms, researchers can develop robust scoring systems that not only predict patient outcomes but also highlight the functional roles of specific enzymes and metabolic pathways in the disease process. For example, a high score might indicate a metabolic phenotype reliant on glycolysis, while a low score could suggest a dependency on fatty acid metabolism, thus implicating the functions of associated proteins. nih.gov
Furthermore, ML frameworks are being developed to analyze data from advanced imaging techniques. A study combined near-infrared hyperspectral imaging (NIR-HSI) with a support vector regression ML model to differentiate lipid types in the liver based on hydrocarbon chain length and saturation. tus.ac.jp This allows for a non-invasive prediction of the metabolic state and the functional activity of enzymes like Stearoyl-CoA desaturase (SCD), which is central to Stearoyl-CoA metabolism. By training the model on data from gas chromatography analysis, the system learns to predict the distribution of specific fatty acids, offering insights into the functional consequences of altered enzyme activity in conditions like steatotic liver disease. tus.ac.jp
These ML-driven approaches provide a high-throughput, systems-level view of protein function within the intricate network of fatty acid metabolism, complementing traditional biochemical assays and accelerating the discovery of new therapeutic targets and diagnostic markers. mdpi.comelsevier.es
Interactive Data Table: Machine Learning Models in Fatty Acid Metabolism Research
| ML Model/Approach | Application Area | Key Findings/Purpose | Relevant Compounds/Genes | Reference |
| Random Survival Forest (RSF) & 10 other algorithms | Glioblastoma (GBM) Prognosis | Developed a prognostic model based on fatty acid metabolism (FAM)-related genes. Identified F13A1 as a key contributor to poor prognosis, potentially by promoting FAM in macrophages. | F13A1, IL2RA, IL10, MHC molecules | mdpi.com |
| Non-negative Matrix Factorization (NMF), Random Survival Forest, Cox Regression | Gastric Cancer Subtyping & Prognosis | Identified two distinct subtypes based on fatty acid metabolism-related gene expression. Created a prognostic risk model to guide clinical decisions. | Fatty Acid Metabolism-related Genes | dovepress.com |
| 10 different ML algorithms (e.g., RSF, Enet, Lasso) | Breast Cancer Prognosis | Developed a glycolysis and fatty acid (GF)-related signature (GFSscore) to predict prognosis and response to therapy. Low GFSscore correlated with higher fatty acid metabolism. | ACSL5 | nih.gov |
| Support Vector Regression | Non-invasive Liver Fat Visualization | Differentiated lipid types (based on chain length and saturation) from near-infrared hyperspectral imaging data. Enables estimation of metabolic enzyme activity. | Palmitic acid, Myristic acid, α-Linoleic acid | tus.ac.jp |
| Various ML algorithms | Hepatocellular Carcinoma Immunotherapy | Constructed diagnostic and prognostic models based on fatty acid metabolism to predict immunotherapy response. | Fatty Acid Prediction Index (FPI) related genes | elsevier.es |
Future Research Directions and Unexplored Avenues
Elucidating Isoform-Specific Mechanisms and Substrate Preferences
The Stearoyl-CoA Desaturase (SCD) family comprises multiple isoforms, such as SCD1, SCD2, SCD3, and SCD4 in various species, with humans possessing SCD1 and SCD5. These isoforms exhibit distinct tissue expression patterns and potentially different substrate specificities and regulatory mechanisms. Future research should focus on comprehensively characterizing the unique biochemical roles of each SCD isoform. This includes detailed investigations into their specific substrate preferences beyond stearoyl-CoA and palmitoyl-CoA, and how these preferences influence the production of different MUFAs. Understanding isoform-specific mechanisms will be critical for developing targeted therapeutic interventions, as inhibiting one isoform might have different consequences than inhibiting another. For instance, while SCD1 is widely studied for its role in metabolic diseases, SCD2 has unique roles, and its genetic deletion in mice is embryonic lethal, highlighting its essentiality.
Comprehensive Mapping of Regulatory Networks Governing Stearoyl-CoA Metabolism
The metabolism of Stearoyl-CoA is intricately regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. While factors like SREBP1c and PPARs are known regulators of SCD expression, a complete map of all regulatory networks governing Stearoyl-CoA synthesis, desaturation, and utilization is still lacking. Future research should aim to identify novel transcription factors, microRNAs, long non-coding RNAs, and epigenetic modifications that influence the expression and activity of enzymes involved in Stearoyl-CoA pathways. Furthermore, understanding the interplay between various signaling pathways (e.g., insulin (B600854) signaling, inflammatory pathways, nutrient sensing) and Stearoyl-CoA metabolism is crucial for a holistic view of its regulation.
Inter-organ Crosstalk and Systemic Regulation of Stearoyl-CoA Homeostasis
Stearoyl-CoA homeostasis is not confined to individual cells or organs but is part of a complex systemic network. Different organs, such as the liver, adipose tissue, and muscle, communicate and coordinate their fatty acid metabolism. Research is needed to elucidate how systemic factors, including hormones (e.g., insulin, leptin), cytokines, and dietary signals, influence Stearoyl-CoA levels and SCD activity across different tissues. Understanding this inter-organ crosstalk is vital for comprehending whole-body energy balance and the development of metabolic diseases. For example, how signals from adipose tissue affect hepatic Stearoyl-CoA metabolism, or how muscle activity influences systemic fatty acid desaturation, remains an area ripe for investigation.
Development of Novel Mechanistic Probes and Tools for Stearoyl-CoA Pathway Research
Accurate and dynamic measurement of Stearoyl-CoA levels and the activity of enzymes involved in its metabolism is essential for advancing research. Current methods often rely on indirect measurements or end-product analysis. The development of novel, specific chemical probes, fluorescent reporters, or advanced imaging techniques that allow for real-time monitoring of Stearoyl-CoA dynamics in living cells and organisms would be transformative. Such tools could enable detailed kinetic studies, facilitate high-throughput screening for inhibitors, and provide deeper insights into the spatial and temporal regulation of Stearoyl-CoA metabolism in various physiological and pathological contexts.
Deepening Understanding of Stearoyl-CoA and SCD in Rare Metabolic Conditions
While the role of Stearoyl-CoA and SCD in common metabolic diseases like obesity and diabetes is increasingly recognized, their involvement in rare metabolic conditions warrants further exploration. Genetic disorders affecting fatty acid metabolism, desaturation pathways, or CoA conjugation could offer unique insights into the fundamental roles of Stearoyl-CoA. For instance, understanding how mutations in genes related to fatty acid elongation or desaturation pathways contribute to specific neurological or developmental disorders could reveal novel therapeutic targets. Investigating the impact of rare genetic variants on SCD function and downstream metabolic consequences is a critical future direction.
Uncovering Epigenetic Modulations of Stearoyl-CoA Pathway Genes
The intricate regulation of lipid metabolism is profoundly influenced by epigenetic mechanisms, which govern gene expression without altering the underlying DNA sequence. The stearoyl-CoA pathway, central to the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), involves key enzymes whose expression is subject to epigenetic control. Understanding these modulations is crucial for comprehending cellular responses to metabolic cues and for developing targeted therapeutic strategies. This section focuses on the epigenetic mechanisms, including DNA methylation, histone modifications, and microRNA (miRNA) regulation, that impact genes involved in the stearoyl-CoA pathway.
DNA Methylation and Stearoyl-CoA Desaturase (SCD) Genes
DNA methylation, a process involving the addition of a methyl group to cytosine residues, typically in CpG dinucleotides, often leads to gene silencing. Research indicates that genes within the stearoyl-CoA pathway, particularly Stearoyl-CoA Desaturase (SCD), are subject to DNA methylation-mediated regulation.
Studies have demonstrated that Stearoyl-CoA Desaturase 1 (SCD1) expression is inversely correlated with DNA methylation levels in its promoter regions. For instance, in 3T3-L1 adipocytes, overexpression of SCD1 was found to cause global DNA hypomethylation, while silencing or inhibition of SCD1 led to DNA hypermethylation nih.govresearchgate.net. This effect on global DNA methylation correlated with the activity of DNA methyltransferase 3a (DNMT3a) researchgate.net. Conversely, in pancreatic β-cells, SCD1 deficiency or inhibition resulted in DNA hypomethylation and a decrease in DNA methyltransferase 1 (DNMT1) protein levels, suggesting a role for SCD1 in maintaining DNMT1-mediated DNA methylation patterns mdpi.comnih.gov. These findings highlight a complex, cell-type-specific interplay between SCD1 activity and DNA methylation machinery.
Furthermore, in gilthead sea bream, broodstock nutrition influenced the DNA methylation status of the scd1a promoter, with an ALA-rich diet leading to increased DNA methylation in CpG sites near SP1 and HNF4α binding sites. This increased methylation inversely correlated with hepatic scd1a expression in the offspring, indicating that parental nutrition can epigenetically program gene expression in offspring nih.govtandfonline.com.
Histone Modifications in Fatty Acid Metabolism Genes
Histone modifications, such as acetylation and methylation, alter chromatin structure, thereby influencing gene accessibility and transcription. These modifications play a significant role in regulating genes involved in fatty acid biosynthesis.
In developing sunflower seeds, histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a marker associated with active gene expression, was investigated in relation to fatty acid-related genes mdpi.comresearchgate.net. While this study focused on plants, it underscores the general principle that histone modifications are critical for controlling fatty acid metabolism during development.
In mammalian systems, studies have linked histone modifications to fatty acid metabolism. For example, perturbed fatty-acid metabolism was associated with localized chromatin hyperacetylation, specifically increased acetylation of histone H3 at lysine 9 (H3K9ac) in gene promoters, leading to enhanced stress-response gene expression. This suggests that changes in lipid metabolism can directly influence the chromatin landscape and transcription of specific genes biorxiv.org. Moreover, palmitate treatment in myotubes led to changes in histone H3K27 acetylation (H3K27ac), a marker of active enhancers, suggesting that saturated fatty acids can impart post-transcriptional modifications to histones, thereby influencing the circadian rhythmicity of genes involved in lipid metabolism life-science-alliance.org.
The carbohydrate response element-binding protein (ChREBP), a key regulator of de novo lipogenesis, has been implicated in histone modifications at the promoter regions of genes like Fatty Acid Synthase (FASN) nih.gov. ChREBP's transcriptional activity requires changes in local chromatin structure, and histone acetylation, often linked to gene activation, is a critical component of this process.
MicroRNA Regulation of Stearoyl-CoA Pathway Genes
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally, typically by binding to the 3′ untranslated region (UTR) of target mRNAs. Several miRNAs have been identified as regulators of key enzymes in the stearoyl-CoA pathway, most notably SCD1.
miR-125b: This miRNA has been shown to directly target SCD-1, repressing its protein expression and consequently reducing MUFA composition and lipid accumulation in adipocytes. In vivo experiments also demonstrated a decrease in hepatic triglyceride concentration upon miR-125b overexpression nih.gov.
miR-212–5p: This miRNA has been reported to inhibit lipid accumulation in hepatocytes by suppressing the expression of both Fatty Acid Synthase (FAS) and SCD1 nih.gov.
miR-29a: In tilapia, miR-29a was found to post-transcriptionally regulate stearoyl-CoA desaturase (SCD) by binding to its 3′ UTR. Inhibition of miR-29a led to a significant upregulation of SCD expression, increasing the conversion of SFAs to MUFAs and influencing lipid metabolism biologists.com.
miR-122: In tilapia, bioinformatics analysis predicted miR-122 as a potential target of the SCD gene. Experimental validation confirmed a negative relationship between miR-122 and SCD expression. Inhibition of miR-122 upregulated SCD, increased fat synthesis-related genes, and promoted hepatic triglyceride and cholesterol accumulation frontiersin.org.
miR-33a/b: These miRNAs are cotranscribed with their host genes (SREBF1 and SREBF2) and play a role in lipid homeostasis. SREBP-1c, regulated by miR-33a/b, activates genes involved in fatty acid synthesis, including FASN, SCD, and ACC1. Thus, miRNAs like miR-33a/b indirectly influence the stearoyl-CoA pathway by modulating the expression of upstream transcription factors jst.go.jp.
Data Tables
| Gene/Pathway Component | Epigenetic Mechanism | Observed Effect on Gene Expression | Metabolic Consequence / Finding | Reference |
| SCD1 | DNA Methylation | Hypomethylation (overexpression) / Hypermethylation (silencing/inhibition) | Global DNA hypomethylation with SCD1 overexpression; global DNA hypermethylation with SCD1 inhibition/silencing nih.govresearchgate.net. In pancreatic β-cells, SCD1 deficiency causes DNA hypomethylation and lower DNMT1 protein levels mdpi.comnih.gov. | nih.govresearchgate.netmdpi.comnih.gov |
| SCD1 | DNA Methylation | Inverse correlation with promoter methylation | Increased DNA methylation in scd1a promoter inversely correlated with hepatic scd1a expression in fish offspring nih.govtandfonline.com. | nih.govtandfonline.com |
| SCD1 | MicroRNA (miR-125b) | Targeted repression | Reduced lipid droplets, triglycerides, and MUFA composition nih.gov. | nih.gov |
| SCD1 | MicroRNA (miR-212–5p) | Targeted repression | Inhibition of lipid accumulation in hepatocytes nih.gov. | nih.gov |
| SCD | MicroRNA (miR-29a) | Targeted repression | Upregulation of SCD expression upon inhibition, increased SFA to MUFA conversion biologists.com. | biologists.com |
| SCD | MicroRNA (miR-122) | Targeted repression | Upregulation of SCD upon inhibition, increased fat synthesis genes, hepatic TG/cholesterol frontiersin.org. | frontiersin.org |
| FASN, SCD1 | MicroRNA (miR-33a/b) | Indirect regulation via SREBP-1c | Modulates expression of lipogenic genes jst.go.jp. | jst.go.jp |
| Fatty Acid Synthesis Genes | Histone Modifications (H3K4me3) | Associated with expression | Investigated in plant fatty acid biosynthesis mdpi.comresearchgate.net. | mdpi.comresearchgate.net |
| Stress-Response Genes | Histone Modifications (H3K9ac) | Increased acetylation leading to increased expression | Linked to perturbed fatty-acid metabolism biorxiv.org. | biorxiv.org |
| Circadian Genes / Lipid Metabolism Genes | Histone Modifications (H3K27ac) | Modified cycling of enhancers | Palmitate treatment alters cycling of H3K27ac, impacting circadian rhythmicity of lipid metabolism genes life-science-alliance.org. | life-science-alliance.org |
| FASN | Histone Modifications (via ChREBP) | Influenced by chromatin structure | ChREBP activity requires changes in chromatin structure at FASN promoter nih.gov. | nih.gov |
While significant progress has been made in understanding the epigenetic modulation of stearoyl-CoA pathway genes, several avenues warrant further investigation:
Comprehensive Epigenomic Mapping: Genome-wide studies are needed to identify all regulatory elements (promoters, enhancers) of key stearoyl-CoA pathway genes (e.g., SCD isoforms, ACC, FASN, elongases) and map their associated epigenetic marks (DNA methylation, H3K4me3, H3K27ac, etc.) across various metabolic states and cell types.
Interplay of Multiple Epigenetic Marks: The synergistic or antagonistic effects of different epigenetic modifications on the same genes or pathways are not fully elucidated. Research should explore how combinations of DNA methylation, histone modifications, and non-coding RNAs collectively regulate stearoyl-CoA pathway gene expression.
Functional Consequences of Specific Modifications: Detailed studies are required to link specific epigenetic changes to functional outcomes, such as alterations in fatty acid profiles, cellular lipid synthesis rates, and their contribution to metabolic diseases like obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
Therapeutic Targeting: Identifying specific epigenetic targets within the stearoyl-CoA pathway could pave the way for novel therapeutic interventions. For example, developing agents that can selectively modulate the methylation status or histone acetylation of SCD genes could offer new strategies for metabolic disease management.
Role of Non-coding RNAs Beyond miRNAs: Investigating the role of other non-coding RNAs, such as long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), in regulating stearoyl-CoA pathway genes is a promising area for future research.
By addressing these research gaps, a more complete understanding of the epigenetic control of stearoyl-CoA metabolism can be achieved, potentially leading to innovative approaches for metabolic health.
Compound List:
Stearoyl-epsilon-CoA (Subject of the article, though the section focuses on pathway genes)
Stearoyl-CoA
Palmitoyl-CoA
Oleic Acid
Palmitoleic Acid
Monounsaturated Fatty Acids (MUFAs)
Saturated Fatty Acids (SFAs)
Triglycerides
Acetyl-CoA
Palmitate
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for detecting and quantifying Stearoyl-CoA in cellular assays?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with internal standards (e.g., deuterated analogs) to ensure accuracy. Calibration curves should be validated across physiological concentration ranges (0.1–100 µM). Include controls for enzyme degradation, such as boiling lysates to inactivate esterases. Report recovery rates and limit of detection (LOD) in supplementary tables .
Q. How should initial experiments be designed to characterize Stearoyl-CoA’s role in lipid metabolism?
- Methodological Answer :
Hypothesis-driven design : Test whether Stearoyl-CoA levels correlate with fatty acid elongation rates using isotopic tracing (e.g., ¹³C-palmitate).
Controls : Include knockdown/knockout models (e.g., SCD1-deficient cells) and negative controls (e.g., CoA-free buffers).
Variables : Measure time-dependent changes in lipid profiles via LC-MS and transcriptomic data for elongase enzymes (ELOVL1-7).
Reference experimental workflows from lipidomics studies to ensure reproducibility .
Q. What literature review strategies are effective for synthesizing existing research on Stearoyl-CoA’s biochemical pathways?
- Methodological Answer :
- Use databases like PubMed and SciFinder with keywords: “Stearoyl-CoA AND (metabolism OR elongase OR desaturase)”.
- Filter for primary studies using in vitro enzymology or stable isotope labeling. Exclude reviews unless citing foundational mechanisms.
- Create a summary table comparing reported Km values for Stearoyl-CoA across species and tissues, noting methodological differences (e.g., pH, cofactors) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on Stearoyl-CoA’s enzymatic activity?
- Methodological Answer :
Cross-validation : Replicate in vitro assays using physiological substrate concentrations (e.g., 5–20 µM Stearoyl-CoA) and compare with in vivo flux analysis.
Contextual factors : Assess compartmentalization (e.g., peroxisomal vs. cytosolic pools) and protein-protein interactions via co-immunoprecipitation.
Bias assessment : Evaluate whether in vitro studies omitted allosteric regulators (e.g., malonyl-CoA) cited in conflicting in vivo models .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in Stearoyl-CoA inhibition studies?
- Methodological Answer :
- Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. Validate models with goodness-of-fit tests (e.g., R² > 0.95).
- For small sample sizes, apply bootstrap resampling to estimate confidence intervals.
- Include a table comparing IC50 values across cell lines, highlighting variability due to expression levels of target enzymes (e.g., ELOVL6) .
Q. How can multi-omics integration improve understanding of Stearoyl-CoA’s regulatory networks?
- Methodological Answer :
Data integration : Combine RNA-seq (transcriptomics), LC-MS (metabolomics), and ChIP-seq (epigenomics) to identify nodes where Stearoyl-CoA modulates transcription (e.g., SREBP1c).
Pathway enrichment : Use tools like MetaboAnalyst or GSEA to map Stearoyl-CoA-associated metabolites to lipid biosynthesis pathways.
Validation : Apply CRISPRi/a to perturb candidate genes (e.g., FASN, ACC1) and measure Stearoyl-CoA flux via ¹³C-tracing .
Methodological Notes for Data Contradiction and Reproducibility
- Handling Variability : Document batch effects (e.g., cell passage number, reagent lots) and preprocess data using normalization (e.g., quantile for omics). Use independent replicates (n ≥ 3) for key findings .
- Ethical Reporting : Disclose conflicts (e.g., commercial assay kits) and adhere to FAIR data principles by depositing raw spectra in repositories like MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
